molecular formula C8H13ClN2O3 B13582745 Ethyl4-(carboxy)piperazine-1-carboxylate

Ethyl4-(carboxy)piperazine-1-carboxylate

Cat. No.: B13582745
M. Wt: 220.65 g/mol
InChI Key: GGOLVOARSIMXMZ-UHFFFAOYSA-N
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Description

Ethyl 4-(carboxy)piperazine-1-carboxylate is a chemical compound with the molecular formula C8H14N2O4 and a molecular weight of 202.21 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(carboxy)piperazine-1-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of piperazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of ethyl 4-(carboxy)piperazine-1-carboxylate may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(carboxy)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of piperazine derivatives .

Scientific Research Applications

Ethyl 4-(carboxy)piperazine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(carboxy)piperazine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain receptors, modulating their activity. The compound may also inhibit or activate enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Ethyl 4-(carboxy)piperazine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of ethyl 4-(carboxy)piperazine-1-carboxylate lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C8H13ClN2O3

Molecular Weight

220.65 g/mol

IUPAC Name

ethyl 4-carbonochloridoylpiperazine-1-carboxylate

InChI

InChI=1S/C8H13ClN2O3/c1-2-14-8(13)11-5-3-10(4-6-11)7(9)12/h2-6H2,1H3

InChI Key

GGOLVOARSIMXMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)Cl

Origin of Product

United States

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